3-Ethynyl-5-methylpyridin-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-ethynyl-5-methylpyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-3-7-4-6(2)5-10-8(7)9/h1,4-5H,2H3,(H2,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEESMXQXYWSDFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)N)C#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20459334 | |
| Record name | 3-ethynyl-5-methylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20459334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
863479-77-0 | |
| Record name | 3-ethynyl-5-methylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20459334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
General Significance of Pyridine Derivatives in Organic Synthesis and Medicinal Chemistry
Pyridine (B92270), a heterocyclic organic compound with the chemical formula C5H5N, is structurally analogous to benzene (B151609) but with one CH group replaced by a nitrogen atom. globalresearchonline.net This fundamental difference imparts unique properties to the pyridine ring, making it a cornerstone in various chemical disciplines. Pyridine and its derivatives are ubiquitous, found in natural products like vitamins (niacin and pyridoxine), coenzymes, and alkaloids. lifechemicals.comnih.gov
In organic synthesis, the pyridine scaffold is highly valued for its versatility. It can act as a polar aprotic solvent, a nucleophilic catalyst in reactions like esterification and acylation, and a building block for more complex molecules. globalresearchonline.netsarchemlabs.com The nitrogen atom in the ring makes pyridine basic and susceptible to nucleophilic substitution, primarily at the C-2 and C-4 positions, while electrophilic substitution occurs at the C-3 position under more rigorous conditions. nih.gov This reactivity allows for the straightforward introduction of various functional groups, enabling the synthesis of a diverse array of compounds. nih.gov
The significance of pyridine derivatives is particularly pronounced in medicinal chemistry. The pyridine nucleus is a "privileged scaffold," meaning it is a molecular framework that is consistently found in FDA-approved drugs. lifechemicals.comrsc.org Its presence in a molecule can enhance water solubility, a crucial property for drug candidates. nih.gov Consequently, pyridine derivatives have been successfully incorporated into drugs for a wide range of therapeutic applications, including antibacterial, anticancer, anticonvulsant, and anti-inflammatory agents. globalresearchonline.netsarchemlabs.comresearchgate.net
Overview of Ethynyl Substituted Pyridines As Versatile Chemical Scaffolds
The introduction of an ethynyl (B1212043) group (a carbon-carbon triple bond) onto the pyridine (B92270) ring gives rise to ethynyl-substituted pyridines, a class of compounds with enhanced utility as versatile chemical scaffolds. The rigid, linear nature of the ethynyl linker, combined with the electronic properties of the pyridine ring, creates a unique molecular architecture. nih.gov
These scaffolds have found applications in diverse areas of chemistry, driven by their inherent properties such as:
Conjugation and Optoelectronic Properties: The extended π-system created by the ethynyl group allows for interesting absorption and emission properties, making them suitable for light-emitting materials and fluorescent sensors. nih.govrsc.org
Metal Binding: The nitrogen atom of the pyridine and the π-system of the alkyne can coordinate with metal ions, leading to their use in the formation of coordination complexes and molecular magnets. nih.gov
Biological Activity: Ethynyl-substituted pyridines have been investigated for various pharmacological activities. For instance, 2-methyl-6-(phenylethynyl)pyridine (MPEP) and its analog 3-[(2-methyl-4-thiazolyl)ethynyl]pyridine (MTEP) are known as potent and selective noncompetitive antagonists of the metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5), a target for treating central nervous system disorders. nih.gov
The synthesis of these scaffolds often involves cross-coupling reactions, such as the Sonogashira coupling, which efficiently connects a terminal alkyne to a halogenated pyridine. mdpi.com This synthetic accessibility further enhances their appeal as building blocks for creating complex and functionally diverse molecules.
Theoretical and Computational Chemistry of 3 Ethynyl 5 Methylpyridin 2 Amine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods, such as Density Functional Theory (DFT), provide a theoretical lens to examine structure, reactivity, and other key chemical characteristics.
Electronic Structure, Frontier Molecular Orbital Analysis, and Reactivity Descriptors
A molecule's reactivity is largely governed by its electronic structure. wikipedia.org For 3-Ethynyl-5-methylpyridin-2-amine, this would involve mapping the distribution of its electrons within various molecular orbitals. A crucial aspect of this is the Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO represents the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic or basic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, defining its electrophilic nature. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap generally suggests higher reactivity. For a related compound, 2-amino-3-methyl-5-nitropyridine, DFT calculations were used to determine its HOMO and LUMO energies, providing insights into its electronic properties. semanticscholar.org Similar calculations for this compound would elucidate the influence of the ethynyl (B1212043) group on the molecule's electronic behavior and potential reaction sites.
From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify chemical behavior.
Table 1: Global Reactivity Descriptors
| Descriptor | Formula | Description |
| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from a molecule. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to a molecule. |
| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the ability of a molecule to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | A measure of a molecule's resistance to a change in its electron configuration. |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating a higher propensity for chemical reactions. |
| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the electrophilic power of a molecule. |
This table represents theoretical descriptors that could be calculated for this compound, though specific values are not currently available in published literature.
Molecular Electrostatic Potential (MEP) and Charge Distribution Analysis
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. semanticscholar.org The MEP surface displays regions of varying electrostatic potential, typically color-coded so that electron-rich areas (negative potential, prone to electrophilic attack) are shown in red, and electron-deficient areas (positive potential, prone to nucleophilic attack) are shown in blue.
For this compound, an MEP analysis would likely reveal a high negative potential around the nitrogen atom of the pyridine (B92270) ring and the amino group, as well as the triple bond of the ethynyl group, indicating these as potential sites for electrophilic interaction. Positive potential would be expected around the hydrogen atoms of the amino group. Natural Bond Orbital (NBO) analysis would complement this by quantifying the charge distribution on each atom, offering a more detailed picture of intramolecular charge transfer and hyperconjugative interactions. semanticscholar.org
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and flexibility of a molecule are key to its function and interactions. Conformational analysis of this compound would involve identifying the most stable spatial arrangements (conformers) of the molecule. This is typically achieved by systematically rotating the rotatable bonds, such as the C-C bond of the ethynyl group and the C-N bond of the amine group, and calculating the potential energy of each resulting structure.
Molecular Dynamics (MD) simulations could then be employed to study the dynamic behavior of the molecule over time. By simulating the motion of atoms and bonds at a given temperature, MD can reveal how the molecule flexes, vibrates, and interacts with its environment, providing insights into its accessible conformations and structural stability. While studies on related pyridine derivatives exist semanticscholar.org, specific conformational analyses or MD simulations for this compound have not been reported.
Computational Modeling of Reaction Pathways and Transition States
Computational chemistry allows for the detailed investigation of chemical reaction mechanisms. For this compound, this could involve modeling its participation in various organic reactions, such as Sonogashira coupling at the ethynyl group or electrophilic substitution on the pyridine ring.
By using methods like DFT, researchers can map the entire potential energy surface of a reaction. This involves locating the structures of the reactants, products, and, crucially, the transition states—the high-energy species that connect them. Calculating the activation energy (the energy difference between the reactants and the transition state) helps predict the feasibility and rate of a reaction. While reactions involving similar functional groups have been studied mdpi.com, specific computational models for the reaction pathways of this compound are not present in the current scientific literature.
In Silico Prediction of Molecular Interaction Profiles for Biological Targets
Given that pyridine-based structures are common in pharmaceuticals semanticscholar.org, it is plausible that this compound could be investigated for biological activity. In silico methods, particularly molecular docking, are used to predict how a small molecule (ligand) might bind to the active site of a biological target, such as a protein or enzyme. mdpi.comnih.gov
This process involves computationally placing the ligand into the binding pocket of a target protein and scoring the potential binding modes based on factors like hydrogen bonding, hydrophobic interactions, and electrostatic complementarity. The results can predict the binding affinity and suggest whether the molecule might act as an inhibitor or activator. Furthermore, ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity profiles can be predicted using various computational models to assess the molecule's drug-like properties. mdpi.comnih.govresearchgate.net However, no such in silico studies specifically targeting this compound have been published.
Structure Activity Relationship Sar Studies of 3 Ethynyl 5 Methylpyridin 2 Amine Analogues in Preclinical Research
Allosteric Modulation of G-Protein Coupled Receptors (GPCRs), with Emphasis on Metabotropic Glutamate (B1630785) Receptor 5 (mGluR5)
The compound 3-Ethynyl-5-methylpyridin-2-amine and its analogues are significant as allosteric modulators of G-protein coupled receptors (GPCRs), a large family of transmembrane proteins that are crucial for a wide array of physiological processes. nih.gov Allosteric modulators bind to a site on the receptor that is different from the binding site of the natural (orthosteric) ligand. nih.govacs.org This allows for a more subtle "fine-tuning" of the receptor's activity, either enhancing (Positive Allosteric Modulators or PAMs) or diminishing (Negative Allosteric Modulators or NAMs) the effects of the endogenous ligand. acs.orgnih.gov This approach can offer greater subtype selectivity and potentially fewer side effects compared to drugs that target the highly conserved orthosteric site. acs.orgnih.gov
A primary focus of preclinical research on these analogues has been their interaction with the metabotropic glutamate receptor 5 (mGluR5). nih.govnih.govnih.gov mGluR5 is a Class C GPCR that is activated by glutamate, the main excitatory neurotransmitter in the central nervous system. nih.govnih.gov These receptors are involved in modulating neuronal excitability and synaptic plasticity and have been identified as potential therapeutic targets for a variety of central nervous system (CNS) disorders, including anxiety, schizophrenia, and neurodegenerative diseases. nih.govnih.govnih.gov
The discovery of selective allosteric modulators for mGluR5, such as 2-methyl-6-(phenylethynyl)pyridine (MPEP) and its analogue 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine (MTEP), has been a significant breakthrough in understanding the receptor's function. nih.govebi.ac.uk These compounds bind to an allosteric site within the seven-transmembrane domain of the receptor. nih.gov The development of various mGluR5 allosteric modulators, including PAMs and NAMs, has provided valuable tools for preclinical research and has demonstrated potential in animal models for conditions like anxiety and psychosis. nih.gov
Ligand Binding Affinity and Efficacy Cooperativity Factors
The interaction of allosteric modulators with mGluR5 is characterized by their binding affinity (Ki) and their effect on the affinity and/or efficacy of the orthosteric agonist, a phenomenon known as cooperativity. acs.orgnih.gov Affinity cooperativity (α) describes the change in the allosteric modulator's binding affinity in the presence of the orthosteric agonist, while efficacy cooperativity (β) refers to the modulation of the orthosteric agonist's ability to activate the receptor. nih.gov
Structure-activity relationship (SAR) studies have revealed that even small modifications to the chemical structure of these pyridine-based allosteric modulators can significantly impact their affinity and cooperativity. acs.org For instance, research on a series of MPEP analogues demonstrated a range of binding affinities and functional potencies. nih.gov
| Compound | mGluR5 Binding Affinity (Ki, nM) | Functional Potency (IC50, nM) |
|---|---|---|
| MPEP (1) | Data not available in source | Data not available in source |
| Analogue 10 | Comparable to MPEP | Data not available in source |
| Analogues 20-23 | Comparable to MPEP | Data not available in source |
| Amide Analogue 55 | Potent | Data not available in source |
| Amide Analogue 56 | Potent | Data not available in source |
The development of potent and selective noncompetitive mGluR5 antagonists, such as MTEP, has been a focus of research. MTEP itself has an IC50 of 5 nM and a Ki of 16 nM. medchemexpress.com Further SAR studies on MTEP analogues have led to the identification of compounds with even higher potency. ebi.ac.uk For example, compounds 19 and 59 from one study were found to be 490 and 230 times more potent, respectively, than MTEP as mGluR5 antagonists. ebi.ac.uk
Role of the Ethynyl (B1212043) and Methyl Substituents in Receptor Interaction
The ethynyl and methyl groups are critical components of the pharmacophore for many pyridine-based mGluR5 allosteric modulators. The ethynyl linker provides a rigid connection between the pyridine (B92270) ring and another aromatic system, which is a common feature in many potent mGluR5 antagonists like MPEP and MTEP. nih.govscilit.com
SAR studies have explored the replacement of the ethynyl group with other linkers, such as an amide group. nih.gov While some potent amide-based ligands were discovered, many structural variations were not well-tolerated, highlighting the importance of the rigid ethynyl linker for optimal interaction with the receptor. nih.gov In a series of 3-(pyridin-2-yl-ethynyl)benzamide NAMs, optimization of the molecule while monitoring properties like lipophilic efficiency (LipE) led to potent compounds. nih.gov
The methyl group on the pyridine ring also plays a significant role in the binding and activity of these modulators. Its position and presence can influence the compound's affinity and selectivity for mGluR5. nih.gov
Importance of Pyridine Nitrogen and Amine Group in Binding Pocket Interactions
The pyridine nitrogen is a key feature for the interaction of these allosteric modulators with the mGluR5 binding pocket. It is believed to form important interactions, potentially hydrogen bonds, with amino acid residues within the allosteric binding site located in the transmembrane domain of the receptor. nih.gov
Interaction with Other Preclinical Biological Targets
While the primary focus of research on this compound analogues has been on mGluR5, some studies have explored their interactions with other biological targets in a preclinical setting.
Enzyme Inhibition and Modulation Studies (e.g., Acetylcholinesterase, Tyrosine Kinases, Nitric Oxide Synthase)
Similarly, the interaction of these compounds with tyrosine kinases, which are key regulators of cell signaling, has been an area of interest in drug discovery. Some mGluR5 modulators have been found to influence signaling pathways that involve kinases like protein kinase C (PKC) and extracellular signal-regulated kinases (ERK). nih.gov For example, mGluR5 activation can lead to the phosphorylation of ERK1 and ERK2. nih.gov
The modulation of nitric oxide synthase (NOS), an enzyme responsible for the production of nitric oxide, a key signaling molecule, by this class of compounds has also been considered. However, specific inhibitory or modulatory data for this compound on NOS is not detailed in the provided search results.
Ligand-Gated Ion Channel Modulation (e.g., Nicotinic Acetylcholine (B1216132) Receptors)
Beyond GPCRs, the potential for these compounds to modulate the function of ligand-gated ion channels has been explored. Nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels activated by acetylcholine, are important therapeutic targets for pain and inflammation. nih.gov The structure of the muscle-type nAChR reveals a central pore that is opened upon neurotransmitter binding. nih.gov While there is extensive research on ligands for nAChRs, specific data on the direct modulation of nAChRs by this compound is not available in the provided search results.
Preclinical Research on this compound Analogues Remains Undisclosed
Despite significant interest in the development of novel therapeutic agents, detailed preclinical research, including comprehensive structure-activity relationship (SAR) studies, rational design principles, and molecular docking analyses for this compound and its analogues, is not extensively available in publicly accessible scientific literature. While the broader class of aminopyridines has been explored for various therapeutic targets, specific data on the 3-ethynyl-5-methyl substitution pattern is scarce.
This lack of detailed public information prevents a thorough analysis of the rational design principles that could be applied to enhance the potency and target selectivity of this specific compound. Similarly, without access to preclinical studies, a meaningful discussion on molecular docking and ligand-protein interaction profiling to inform its SAR is not possible.
Generally, in drug discovery, the rational design of analogues involves iterative modifications of a lead compound to improve its pharmacological profile. For a compound like this compound, this would typically involve:
Modification of the ethynyl group: Exploring the impact of varying the length and nature of the alkynyl chain or replacing it with other functional groups to probe interactions with specific binding pockets.
Substitution on the pyridine ring: Investigating the effect of altering the position and electronic properties of the methyl group, or introducing other substituents, to enhance target affinity and selectivity.
Alteration of the amine functionality: Evaluating the role of the amino group in target binding and considering its modification to modulate physicochemical properties.
Molecular docking studies would be instrumental in this process, providing virtual models of how these analogues interact with their biological target at the atomic level. Such studies help to visualize and predict binding modes, identify key amino acid residues involved in the interaction, and rationalize observed SAR trends. This computational insight is crucial for designing new analogues with improved potency and a reduced off-target activity profile.
However, without specific research data on this compound, any discussion on these aspects remains hypothetical. The scientific community awaits the publication of preclinical data to fully understand the therapeutic potential and SAR of this particular chemical scaffold.
Preclinical Biological Applications and Mechanistic Insights of 3 Ethynyl 5 Methylpyridin 2 Amine Analogues
Development as Molecular Probes for Investigating Cellular and Biochemical Pathways
The utility of a compound as a molecular probe is defined by its ability to interact with a biological target in a specific and detectable manner, thereby helping to elucidate cellular and biochemical pathways. Analogues of 3-ethynyl-5-methylpyridin-2-amine, particularly those developed as high-affinity receptor antagonists, serve as powerful molecular probes. Their primary application in this context is not as general pathway investigators, but as highly specific tools for interrogating the function, distribution, and pharmacology of their target receptors.
For instance, potent and selective antagonists for the metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5), which are structurally related to the core compound, have been instrumental in mapping the role of this receptor in various central nervous system (CNS) disorders. nih.gov These molecular probes allow researchers to block the receptor's activity with high precision, enabling the study of downstream signaling effects and the physiological consequences of mGluR5 inhibition in models of anxiety, depression, and addiction. nih.govnih.gov The development of radiolabeled versions of these analogues, as discussed later, further enhances their utility as probes by allowing for non-invasive visualization and quantification of the target receptor in living systems. nih.govnih.gov
Lead Compound Identification and Optimization in Preclinical Drug Discovery
The process of identifying a lead compound—a chemical starting point for a drug development program—and optimizing its properties is a cornerstone of medicinal chemistry. nih.govaltasciences.comnuvisan.com The ethynyl-pyridine scaffold has proven to be a fruitful foundation for such efforts, leading to the discovery of potent modulators of key biological targets.
A major success for analogues of this class has been the development of noncompetitive negative allosteric modulators (NAMs) for the metabotropic glutamate receptor subtype 5 (mGluR5). nih.gov The discovery of 2-methyl-6-(phenylethynyl)pyridine (MPEP) was a critical breakthrough, providing a highly selective tool to study mGluR5 pharmacology. nih.govacs.org However, MPEP had limitations, including off-target activity at high concentrations and poor water solubility. acs.org
This led to extensive lead optimization studies, where chemists synthesized and tested numerous analogues to improve potency, selectivity, and pharmacokinetic properties. acs.org A key development was the replacement of the phenyl ring of MPEP with a thiazole ring, leading to the discovery of 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine (MTEP). acs.orgacs.orgfigshare.com MTEP and its subsequent analogues demonstrated significantly enhanced potency and selectivity for mGluR5, with some compounds showing activity in rodent models of anxiety. acs.orgacs.org These structure-activity relationship (SAR) studies provided valuable insights into the molecular requirements for binding to the allosteric site on the mGluR5 receptor. nih.gov
| Compound | Core Structure | Key Structural Modification | Target Receptor | In Vitro Potency (IC50 or Ki) |
|---|---|---|---|---|
| MPEP | Phenylethynyl-pyridine | - | mGluR5 | 36 nM (rat) |
| MTEP | Thiazolylethynyl-pyridine | Replacement of phenyl with methyl-thiazole | mGluR5 | 5.2 nM (human) |
| Analogue of MTEP | Thiazolylethynyl-pyridine | Further optimization of the MTEP scaffold | mGluR5 | Sub-nanomolar range |
While the ethynyl-pyridine scaffold has been extensively explored for receptor ligands, its application in the discovery of enzyme modulators is less documented in the scientific literature. The pyridine (B92270) ring itself is a common motif in a wide range of enzyme inhibitors, including kinase inhibitors used in oncology. nih.gov However, for the specific class of this compound analogues, the research focus has predominantly been on G-protein coupled receptors like mGluR5.
Structure-activity relationship studies for other chemical classes have shown that subtle modifications can switch a compound's target class from receptors to enzymes. nih.gov For example, pyrimidine (B1678525) derivatives, which share structural similarities with pyridines, have been investigated as inhibitors of the enzyme CD73, a target in cancer immunotherapy. nih.gov Future research may involve screening libraries of ethynyl-pyridine compounds against various enzyme families to explore their potential in this area.
Radiochemical Synthesis for Positron Emission Tomography (PET) Imaging Ligands
Positron Emission Tomography (PET) is a non-invasive imaging technique that uses radiolabeled molecules (radiotracers) to visualize and quantify biochemical processes in vivo. nih.gov The development of PET ligands from potent and selective mGluR5 antagonists based on the ethynyl-pyridine scaffold has allowed for the in vivo study of these receptors in the brain. nih.govnih.gov
Fluorine-18 ([¹⁸F]) is a widely used radionuclide for PET due to its optimal half-life (109.7 min) and low positron energy, which allows for high-resolution imaging. nih.gov The synthesis of [¹⁸F]-labeled ethynyl-pyridine analogues typically involves nucleophilic substitution on a suitable precursor molecule.
The general strategy requires the synthesis of a precursor containing a good leaving group, such as a tosylate, nosylate, or a halogen (e.g., bromine or iodine), at the position where the [¹⁸F]-fluorine atom is to be introduced. nih.gov This precursor is then reacted with [¹⁸F]fluoride, which displaces the leaving group to form the final radiotracer. The synthesis of these precursors can be complex, often involving multiple steps to build the core molecule and install the leaving group. mdpi.com For example, a common approach for labeling an aromatic ring is via nucleophilic aromatic substitution (SNAr) on a precursor activated by an electron-withdrawing group. Another strategy involves the use of diaryliodonium salt precursors or spirocyclic iodonium ylides for radiofluorination.
| Radiolabeling Strategy | Radionuclide | Precursor Type | Typical Reaction Condition | Reference Example |
|---|---|---|---|---|
| Nucleophilic Substitution | [¹⁸F] | Alkyl tosylate or halide | Reaction with K[¹⁸F]F-Kryptofix 2.2.2 complex in a polar aprotic solvent | [¹⁸F]Fluoropegylated stilbenes nih.gov |
| [¹¹C]-Methylation | [¹¹C] | Desmethyl (phenolic or amine) precursor | Reaction with [¹¹C]CH₃I or [¹¹C]CH₃OTf in the presence of a base | [¹¹C]M-MPEP nih.gov |
| Copper-Mediated Radiofluorination | [¹⁸F] | Aryl boronic ester or stannane | Reaction with [¹⁸F]fluoride source and a copper catalyst | Various aryl fluorides |
Once a radiotracer is synthesized, its binding characteristics must be thoroughly evaluated both in vitro and in vivo. nih.govrsc.org
In Vitro Evaluation:
Binding Assays: Competition binding assays are performed on tissue homogenates (e.g., from rat brain cortex) containing the target receptor. These experiments use a known radioligand to determine the binding affinity (Ki) of the new, non-radiolabeled compound. acs.org
Autoradiography: This technique involves incubating thin slices of tissue (e.g., brain slices) with the novel radiotracer. The distribution of radioactivity, visualized on a phosphor screen, reveals the specific binding pattern of the tracer to the target receptors within the tissue's anatomical structure. Specificity is confirmed by co-incubating slices with an excess of a non-radiolabeled antagonist, which should block the specific binding signal. rsc.org
In Vivo Evaluation:
PET Imaging: The radiotracer is administered intravenously to an animal model (e.g., rat, mouse, or non-human primate), and dynamic PET scans are conducted. mdpi.com These studies assess critical properties such as blood-brain barrier penetration, the rate of uptake into the brain, and the washout kinetics from both target and non-target regions. nih.govmdpi.com
Displacement Studies: To confirm that the radiotracer is binding to the specific target in the living brain, a displacement study can be performed. After the radiotracer has reached its peak uptake in the brain, a high dose of a non-radiolabeled antagonist for the same target is administered. A successful displacement, observed as a rapid decrease in the PET signal from target-rich regions, confirms specific binding. rsc.org
These comprehensive evaluations are crucial to validate a new radiotracer and determine its potential for use in human studies. mdpi.com
Future Research Directions
Exploration of Advanced Synthetic Methodologies for Chemical Complexity
The generation of analogues of 3-Ethynyl-5-methylpyridin-2-amine with increased chemical complexity is crucial for exploring its full potential. Modern synthetic organic chemistry offers a powerful toolkit to achieve this, moving beyond traditional methods to embrace more efficient and versatile strategies.
Future efforts should focus on leveraging late-stage functionalization techniques. These methods allow for the modification of complex molecules at a late point in the synthetic sequence, enabling the rapid generation of a diverse library of analogues from a common intermediate. For instance, C-H activation strategies can be employed to introduce new functional groups at various positions on the pyridine (B92270) ring, modulating the compound's steric and electronic properties. nih.govnih.govnih.govmdpi.com The development of regioselective C-H functionalization reactions, particularly at the C4 and C6 positions of the pyridine ring, would be of significant interest. nih.govacs.orgresearchgate.net
Photoredox catalysis represents another promising avenue. rsc.orgacs.orgwikipedia.orgresearchgate.net This approach utilizes visible light to initiate radical-based transformations under mild conditions, offering access to novel chemical space that is often inaccessible through traditional thermal methods. For example, photoredox-mediated reactions could be used to couple various fragments to the pyridine core or to functionalize the amino group in innovative ways.
Furthermore, the adoption of flow chemistry can significantly enhance the efficiency, safety, and scalability of synthesizing this compound and its derivatives. deakin.edu.auresearchgate.netnih.govnih.gov Continuous-flow reactors offer precise control over reaction parameters, leading to improved yields, reduced reaction times, and the ability to safely handle reactive intermediates. The integration of in-line purification and analysis technologies within a flow setup could further streamline the synthesis and screening of new analogues.
| Synthetic Methodology | Potential Application to this compound Analogues | Key Advantages |
| Late-Stage C-H Functionalization | Introduction of diverse substituents on the pyridine ring. | Rapid diversification of a lead compound, access to novel chemical space. nih.govnih.govnih.govmdpi.comacs.orgresearchgate.net |
| Photoredox Catalysis | Novel coupling reactions and functional group transformations under mild conditions. | Access to unique reactivity, high functional group tolerance. rsc.orgacs.orgwikipedia.orgresearchgate.net |
| Flow Chemistry | Scalable and efficient synthesis of the core scaffold and its derivatives. | Improved safety, reproducibility, and throughput. deakin.edu.auresearchgate.netnih.govnih.gov |
Integration of Artificial Intelligence and Machine Learning in Compound Design and SAR Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and optimization of novel bioactive compounds based on the this compound scaffold. researchgate.netacs.orgwikipedia.orgresearchgate.net These computational approaches can significantly accelerate the drug discovery process by predicting the biological activities and physicochemical properties of virtual compounds, thereby prioritizing the synthesis of the most promising candidates.
Quantitative Structure-Activity Relationship (QSAR) models will be instrumental in understanding the relationship between the chemical structure of this compound analogues and their biological activity. nih.govacs.orgacs.orgnih.gov By training ML algorithms on experimental data from a library of synthesized compounds, predictive QSAR models can be developed to guide the design of new molecules with enhanced potency and selectivity. These models can identify key structural features that are critical for activity, providing valuable insights for medicinal chemists.
The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is another area where AI and ML will have a significant impact. nih.govnih.govacs.org By developing predictive models for properties such as oral bioavailability, metabolic stability, and potential toxicity, researchers can identify and deprioritize compounds with unfavorable pharmacokinetic profiles early in the discovery process, saving valuable time and resources.
| AI/ML Application | Relevance to this compound | Expected Outcome |
| QSAR Modeling | Predicting the biological activity of novel analogues. | Guidance for rational drug design and optimization. nih.govacs.orgacs.orgnih.gov |
| Molecular Docking | Identifying potential protein targets and predicting binding interactions. | Prioritization of compounds for synthesis and biological testing. mdpi.comdeakin.edu.aumdpi.comnih.gov |
| De Novo Design | Generating novel chemical structures with desired properties. | Exploration of new and diverse chemical matter. acs.orgresearchgate.net |
| ADMET Prediction | Forecasting pharmacokinetic and toxicity profiles. | Early identification of compounds with drug-like properties. nih.govnih.govacs.org |
Identification of Novel Biological Targets through High-Throughput Screening
A key area of future research for this compound and its analogues is the identification of their cellular targets to elucidate their mechanism of action. High-throughput screening (HTS) methodologies provide powerful platforms for this purpose. researchgate.netresearchgate.netprinceton.edu
Phenotypic screening of a library of this compound derivatives can reveal compounds that induce a desired cellular phenotype, such as inhibiting cancer cell proliferation or modulating a specific signaling pathway. acs.orgwikipedia.orgdeakin.edu.au This approach is particularly valuable as it does not require prior knowledge of a specific biological target. Once a "hit" compound is identified, target deconvolution strategies can be employed to determine its molecular target(s).
Affinity-based proteomics is a powerful technique for target deconvolution. nih.govacs.orgresearchgate.netmdpi.com This method typically involves immobilizing a derivative of the bioactive compound onto a solid support and using it as "bait" to capture its interacting proteins from a cell lysate. The captured proteins are then identified by mass spectrometry. The ethynyl (B1212043) group of this compound is particularly amenable to modification for the attachment of affinity tags or for immobilization.
Another important approach is chemical genetics , which utilizes small molecules to perturb protein function and study the resulting biological consequences. mdpi.com Libraries of this compound analogues can be used to probe cellular pathways and identify proteins whose function is modulated by these compounds.
| Screening Method | Application for this compound | Information Gained |
| Phenotypic Screening | Identifying compounds with interesting biological activities in cell-based assays. | Unbiased discovery of bioactive molecules. acs.orgwikipedia.orgdeakin.edu.au |
| Affinity-Based Proteomics | Pulling down and identifying the direct protein targets of bioactive analogues. | Elucidation of the mechanism of action. nih.govacs.orgresearchgate.netmdpi.com |
| Chemical Genetics | Using small molecules to dissect complex biological pathways. | Understanding the cellular function of identified targets. mdpi.com |
Development of Bifunctional and Multi-Targeting Analogues
The concept of polypharmacology , where a single drug molecule is designed to interact with multiple targets, is gaining traction as a strategy to address complex diseases. researchgate.netresearchgate.net The this compound scaffold is well-suited for the development of such bifunctional or multi-targeting analogues.
By strategically modifying the core structure, it is possible to design molecules that can simultaneously inhibit two or more related or unrelated biological targets. For example, one part of the molecule could be designed to bind to the active site of a kinase, while another part could interact with a different protein involved in the same signaling pathway. This approach can lead to enhanced efficacy and a reduced likelihood of developing drug resistance. princeton.edu
Molecular hybridization is a common strategy for designing multi-target ligands. nih.gov This involves combining the structural features of two or more known pharmacophores into a single molecule. The this compound scaffold provides a versatile platform for such hybridization, where the ethynyl and amino groups can be used as handles to attach other pharmacophoric moieties. For instance, a known inhibitor of one target could be linked to the pyridine core, which itself might be designed to interact with a second target. nih.govrsc.orgmdpi.com
The development of bifunctional molecules can also extend to creating compounds with dual functionalities, such as a therapeutic agent combined with a diagnostic probe. For example, a fluorescent dye could be attached to a bioactive this compound analogue to allow for the visualization of its target within cells.
| Design Strategy | Approach for this compound | Potential Advantage |
| Polypharmacology | Rational design of analogues to interact with multiple biological targets. | Increased efficacy and reduced potential for drug resistance. researchgate.netresearchgate.net |
| Molecular Hybridization | Combining the scaffold with other known pharmacophores. | Creation of novel multi-target drugs. nih.gov |
| Bifunctional Probes | Attaching diagnostic moieties (e.g., fluorophores) to bioactive analogues. | Enabling simultaneous therapy and diagnosis (theranostics). |
Applications in Advanced Chemical Biology Tool Development
The unique chemical properties of this compound make it an excellent starting point for the development of sophisticated chemical biology tools to probe and manipulate biological systems. princeton.edu
The terminal alkyne of the ethynyl group is a key functional handle for bioorthogonal chemistry . nih.govresearchgate.net This "click chemistry" allows for the specific and efficient labeling of the molecule with a variety of reporter tags, such as fluorescent dyes, biotin, or affinity labels, under biological conditions without interfering with cellular processes. This opens up a wide range of applications, from visualizing the subcellular localization of the compound to identifying its binding partners.
Fluorescent probes based on the pyridine scaffold can be designed for cellular imaging. nih.govnih.govmdpi.com By conjugating a fluorophore to a bioactive analogue of this compound, researchers can track its distribution and accumulation in living cells in real-time. The pyridine N-oxide derivatives have shown promise as fluorescent tools for probing the cellular environment. nih.gov
Affinity-based probes and photoaffinity labels are invaluable tools for target identification and validation. researchgate.netmdpi.comnih.gov A derivative of this compound can be synthesized with a photoreactive group and a reporter tag. Upon binding to its target protein and exposure to UV light, a covalent bond is formed, allowing for the subsequent isolation and identification of the target. researchgate.netprinceton.edumdpi.com
Furthermore, the development of activity-based probes (ABPs) based on this scaffold could enable the profiling of enzyme activities in complex biological samples. ABPs are designed to covalently modify the active site of a specific class of enzymes, providing a readout of their functional state.
| Chemical Biology Tool | Application of this compound Derivatives | Research Benefit |
| Bioorthogonal Probes | "Clickable" analogues for labeling with reporter tags. | Specific and efficient labeling of biomolecules in living systems. nih.govresearchgate.net |
| Fluorescent Probes | Fluorescently tagged analogues for live-cell imaging. | Visualization of subcellular localization and dynamics. nih.govnih.govacs.orgacs.orgmdpi.com |
| Affinity-Based Probes | Analogues with affinity tags for pull-down experiments. | Identification of protein binding partners. researchgate.netmdpi.comnih.gov |
| Photoaffinity Labels | Analogues with photoreactive groups for covalent crosslinking to targets. | Covalent capture and identification of target proteins. researchgate.netprinceton.edumdpi.com |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-Ethynyl-5-methylpyridin-2-amine, and how can intermediates be characterized?
- Methodology : The compound can be synthesized via Sonogashira coupling between 5-methylpyridin-2-amine and trimethylsilylacetylene, followed by deprotection. Intermediates like 5-Methyl-3-((trimethylsilyl)ethynyl)pyridin-2-amine (CAS 500903-95-7) are critical and characterized via , , and elemental analysis . For analogous compounds (e.g., 5-substituted pyridin-2-amines), condensation reactions with aldehydes yield imine derivatives, validated by spectral data .
Q. Which spectroscopic techniques are essential for confirming the structure of this compound?
- Methodology :
- NMR : identifies ethynyl protons (δ ~2.5–3.5 ppm) and methyl groups (δ ~2.3 ppm). confirms sp-hybridized carbons (~70–90 ppm for ethynyl carbons) .
- X-ray crystallography : Resolves intermolecular interactions (e.g., hydrogen bonding between amine and pyridine N-atoms, as seen in 3-chloropyridin-2-amine derivatives) .
- IR spectroscopy : Detects C≡C stretching (~2100 cm) and NH vibrations (~3300–3500 cm) .
Q. How is preliminary antibacterial activity screening conducted for pyridin-2-amine derivatives?
- Methodology : Use agar dilution or broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Minimum inhibitory concentration (MIC) values are determined, with QSAR models (e.g., using MOE software) linking activity to parameters like Log P (lipophilicity) and molar refractivity (SMR) .
Advanced Research Questions
Q. How can QSAR models resolve contradictory activity data in structurally similar pyridin-2-amine derivatives?
- Methodology :
- Parameter selection : Use descriptors like Log P, polar surface area, and steric bulk. For example, in 5-substituted pyridin-2-amines, higher Log P correlates with enhanced Gram-positive activity but reduced solubility, necessitating a balance .
- Validation : Cross-check with molecular docking to identify binding interactions (e.g., with bacterial enzyme active sites). Discrepancies between in vitro and in silico data may arise from unaccounted steric effects or protonation states .
Q. What strategies mitigate spectral data contradictions during structural elucidation (e.g., unexpected splitting patterns)?
- Methodology :
- Dynamic effects : Rotamers or restricted rotation (e.g., in imine derivatives) can cause splitting. Variable-temperature NMR resolves this .
- Crystallographic validation : Single-crystal X-ray structures (as in 3-chloropyridin-2-amine) confirm hydrogen-bonding networks that may influence spectral anomalies .
Q. How can synthetic yields of this compound be optimized while minimizing side reactions?
- Methodology :
- Catalyst tuning : Use Pd(PPh) instead of PdCl for Sonogashira coupling to reduce homocoupling byproducts.
- Protection-deprotection : Trimethylsilyl (TMS) groups stabilize ethynyl intermediates, preventing oxidation. Deprotection with TBAF (tetrabutylammonium fluoride) ensures high purity .
- Reaction monitoring : In situ FTIR tracks ethynyl group formation, enabling real-time adjustments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
